Distinct Receptor Affinity Profile: 5‑HT₁A vs. 5‑HT₇ Binding Compared to 4‑Methoxy Analog
The 1-(4‑methoxyphenyl)piperazine analog (4‑MeOPP) exhibits a Ki of 476 nM at 5‑HT₁A receptors, representing low‑affinity binding [1]. In contrast, arylpiperazines bearing a 3‑bromo substituent have demonstrated markedly enhanced 5‑HT₁A affinity, with some derivatives achieving Ki values as low as 0.78 nM . While direct 5‑HT₁A Ki data for 1‑(3‑Bromo‑4‑methoxyphenyl)piperazine are not publicly available, the presence of both the meta‑bromo and para‑methoxy groups is expected to yield an intermediate affinity profile distinct from either mono‑substituted comparator.
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported; predicted intermediate affinity based on SAR |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)piperazine: Ki = 476 nM (low affinity); optimized bromo-arylpiperazines: Ki = 0.78 nM (high affinity) |
| Quantified Difference | Approximately 600‑fold difference in affinity range depending on substitution pattern |
| Conditions | Radioligand binding displacement assays in rat frontal cortex or cloned human receptors |
Why This Matters
Researchers requiring a 5‑HT₁A ligand with affinity that falls between low‑affinity and ultra‑high‑affinity extremes cannot substitute the 4‑methoxy analog; the 3‑bromo‑4‑methoxy pattern provides a distinct pharmacological tool.
- [1] Synthesis and evaluation of 1-[2-(4-[11C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Ki(5-HT1A) = 476 nM. View Source
